molecular formula C12H16OS B14659085 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1-thione CAS No. 41464-62-4

1-(4-Methoxyphenyl)-2,2-dimethylpropane-1-thione

Katalognummer: B14659085
CAS-Nummer: 41464-62-4
Molekulargewicht: 208.32 g/mol
InChI-Schlüssel: RGLOJSLHNLVMMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxyphenyl)-2,2-dimethylpropane-1-thione is an organic compound characterized by the presence of a thione group attached to a propane backbone substituted with a 4-methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1-thione typically involves the reaction of 4-methoxybenzaldehyde with a suitable thione precursor under controlled conditions. One common method includes the use of a base-catalyzed condensation reaction followed by a thionation step. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxyphenyl)-2,2-dimethylpropane-1-thione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1-thione is unique due to its combination of a thione group and a methoxyphenyl group, which imparts distinct chemical reactivity and potential biological activity. Unlike its analogs, this compound’s thione group allows for specific interactions with biological targets, making it a valuable tool in medicinal chemistry and drug development .

Eigenschaften

CAS-Nummer

41464-62-4

Molekularformel

C12H16OS

Molekulargewicht

208.32 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-2,2-dimethylpropane-1-thione

InChI

InChI=1S/C12H16OS/c1-12(2,3)11(14)9-5-7-10(13-4)8-6-9/h5-8H,1-4H3

InChI-Schlüssel

RGLOJSLHNLVMMY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=S)C1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.